molecular formula C11H7Cl2NO3 B14648091 (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone CAS No. 50372-59-3

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone

Cat. No.: B14648091
CAS No.: 50372-59-3
M. Wt: 272.08 g/mol
InChI Key: CABFWYPXFXFIOS-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two chlorine atoms and a phenyl ring substituted with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2,4-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dihydroxyphenyl)methanone include:

  • (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
  • (4-methoxyphenyl)(1H-pyrrol-2-yl)methanone
  • (2,6-dihydroxyphenyl)(1H-pyrrol-2-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and hydroxyl groups allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

50372-59-3

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C11H7Cl2NO3/c12-7-4-8(14-11(7)13)10(17)6-2-1-5(15)3-9(6)16/h1-4,14-16H

InChI Key

CABFWYPXFXFIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(N2)Cl)Cl

Origin of Product

United States

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